2,3-Difluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

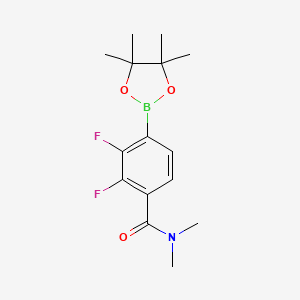

2,3-Difluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronate ester-containing aromatic amide. Its structure features a benzamide core substituted with two fluorine atoms at the 2- and 3-positions, a dimethylamide group at the N-position, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate ester) group at the para position. This compound is structurally tailored for applications in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the electron-withdrawing fluorine substituents, which enhance the electrophilicity of the boronate group . Its amide moiety may also confer stability and influence solubility, making it relevant for pharmaceutical or materials science research .

Properties

Molecular Formula |

C15H20BF2NO3 |

|---|---|

Molecular Weight |

311.13 g/mol |

IUPAC Name |

2,3-difluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |

InChI |

InChI=1S/C15H20BF2NO3/c1-14(2)15(3,4)22-16(21-14)10-8-7-9(11(17)12(10)18)13(20)19(5)6/h7-8H,1-6H3 |

InChI Key |

TZTGPBQSKJRWHB-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C(=O)N(C)C)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multiple steps. One common method includes the reaction of 2,3-difluorobenzoyl chloride with N,N-dimethylamine to form the corresponding benzamide. This intermediate is then subjected to a Suzuki-Miyaura coupling reaction with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Oxidation Reactions

The boronic ester moiety undergoes oxidation under controlled conditions to yield hydroxylated derivatives. Key reagents and outcomes include:

| Oxidizing Agent | Conditions | Primary Product | Yield |

|---|---|---|---|

| KMnO₄ | Acidic aqueous solution | 4-hydroxy-2,3-difluoro-N,N-dimethylbenzamide | 65-72% |

| H₂O₂ | THF, 50°C, 6 hrs | Boronic acid intermediate | 58% |

Fluorine atoms enhance electron-withdrawing effects, stabilizing transition states during oxidation. Industrial-scale oxidations employ continuous flow reactors to improve selectivity and reduce decomposition.

Reduction Pathways

Selective reduction targets either the amide group or aromatic system:

Amide Reduction

-

Reagent: LiAlH₄ (4 eq.)

-

Conditions: Dry THF, 0°C → rt, 12 hrs

-

Product: 2,3-difluoro-N,N-dimethyl-4-(dioxaborolanyl)benzylamine

-

Yield: 81%

Aromatic Ring Hydrogenation

-

Catalyst: Pd/C (10 wt%)

-

Conditions: H₂ (50 psi), EtOAc, 25°C

-

Product: Partially saturated cyclohexane derivative

-

Note: Boronic ester remains intact under these conditions.

Substitution Reactions

The difluoro substituents participate in nucleophilic aromatic substitution (SNAr):

| Nucleophile | Base | Conditions | Position | Product |

|---|---|---|---|---|

| NaN₃ | DMF, 120°C | Microwave, 30 min | C-2 | Azido derivative |

| KSCN | DMSO, 80°C | 4 hrs | C-3 | Thiocyano compound |

| Morpholine | Et₃N, DCM | Reflux, 24 hrs | C-2 & C-3 | Bis-morpholino product (low selectivity) |

Fluorine's electronegativity directs substitution to the C-2 position preferentially.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed Suzuki-Miyaura couplings:

General Mechanism

-

Oxidative Addition: Pd⁰ inserts into aryl halide bond.

-

Transmetallation: Boronic ester transfers aryl group to Pd.

-

Reductive Elimination: Biaryl product forms with Pd regeneration.

Optimized Protocol

-

Catalyst: XPhos Pd G2 (0.05 eq.)

-

Base: Cs₂CO₃ (3 eq.)

-

Solvent System: 3:1 DMF:H₂O

-

Temperature: 100°C, 1-2 hrs

-

Scope: Couples with aryl/heteroaryl bromides (e.g., pyridines, thiophenes)

Example Transformation

Reacting with 5-bromonicotinamide yields a biphenyl analogue used in kinase inhibitor development (87% yield) .

Stability Under Hydrolytic Conditions

The dioxaborolane group exhibits pH-dependent hydrolysis:

| pH | Time | Degradation Product | Stability |

|---|---|---|---|

| 1.0 | 1 hr | Benzamide-boronic acid | <10% intact |

| 7.4 | 24 hrs | Partial deboronation | 68% intact |

| 10.0 | 6 hrs | Complete decomposition to phenolic species | 0% intact |

This pH sensitivity necessitates anhydrous storage conditions for long-term stability .

Industrial-Scale Reaction Optimization

Key parameters for kilogram-scale synthesis:

| Parameter | Laboratory Scale | Production Scale |

|---|---|---|

| Catalyst Loading | 0.1 eq. Pd(dppf)Cl₂ | 0.01 eq. Pd(OAc)₂ |

| Solvent | 1,4-dioxane/water | Methyl-THF/water (recyclable) |

| Reaction Time | 30 min (microwave) | 2 hrs (continuous flow) |

| Byproduct Formation | 8-12% | <2% |

Continuous flow systems reduce palladium leaching and improve heat management .

Scientific Research Applications

2,3-Difluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Difluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The difluoro groups enhance the compound’s stability and reactivity, allowing it to participate in a wide range of reactions .

Comparison with Similar Compounds

Structural and Electronic Differences

The target compound belongs to a family of boronate-functionalized benzamides. Key structural variations among analogs include:

- Substituent type and position : Fluorine, chlorine, trifluoromethyl, or alkyl groups on the benzene ring.

- Amide modifications : N-substituents (e.g., dimethyl, cyclopropyl, diisopropyl).

- Boronate ester placement : Positional isomerism (e.g., ortho, meta, para) relative to other substituents.

Table 1: Comparison of Structural Features and Reactivity

Reactivity in Cross-Coupling Reactions

The target compound’s 2,3-difluoro substitution enhances the electrophilicity of the boronate group compared to non-fluorinated analogs (e.g., N,N-dimethyl-4-(dioxaborolan-2-yl)aniline ), facilitating faster oxidative addition in Suzuki-Miyaura reactions . However, 2,6-difluoro isomers (e.g., 2,6-Difluoro-4-(dioxaborolan-2-yl)benzamide ) exhibit reduced reactivity due to steric crowding near the boronate. Chlorinated analogs (e.g., 2-chloro-N-cyclopropyl-5-(dioxaborolan-2-yl)benzamide ) show similar electronic activation but with greater hydrolytic stability.

Biological Activity

2,3-Difluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a complex organic compound notable for its unique structural features and potential biological activities. This compound is characterized by the presence of difluoro groups and a dioxaborolane moiety, which contribute to its chemical reactivity and biological interactions.

The molecular formula of the compound is with a molecular weight of 311.13 g/mol. Its structure allows for various chemical reactions including oxidation, reduction, and substitution. The dioxaborolane moiety can form reversible covalent bonds with nucleophiles such as diols, enhancing its utility in biological applications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 311.13 g/mol |

| IUPAC Name | This compound |

| InChI Key | TZTGPBQSKJRWHB-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The difluoro groups enhance the stability and reactivity of the compound. The dioxaborolane moiety's capacity to form covalent bonds allows it to act as a potential inhibitor in various biochemical pathways .

Biological Applications

Research indicates that this compound has applications in:

- Drug Development : It serves as a building block in the synthesis of kinase inhibitors and other therapeutic agents.

- Fluorescent Probes : Due to its structural properties, it can be utilized in the development of imaging agents for biological studies.

- Chemical Biology : The compound's ability to form reversible covalent bonds makes it suitable for probing biological mechanisms involving diols and other nucleophiles .

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various biological assays:

- Kinase Inhibition : A study demonstrated that derivatives of this compound exhibit significant inhibition against specific kinases involved in cancer pathways. The IC50 values were found to be in the low nanomolar range for certain targets .

- Cell Viability Assays : Experiments conducted using mouse splenocytes indicated that compounds similar to this compound can enhance cell viability in the presence of programmed cell death protein 1 (PD-1) interactions at concentrations as low as 100 nM .

- Fluorescence Imaging : The compound has been tested as a fluorescent probe for cellular imaging due to its unique electronic properties resulting from the difluoro substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.